molecular formula C17H17NO2 B15211756 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole CAS No. 51250-75-0

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B15211756
CAS No.: 51250-75-0
M. Wt: 267.32 g/mol
InChI Key: HCBZXRTVCJMVCE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(p-tolyl)-4,5-dihydroisoxazole: Similar structure but lacks the methoxy group.

    5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydroisoxazole: Similar structure but lacks the p-tolyl group.

    4,5-Dihydroisoxazole derivatives: Various derivatives with different substituents on the isoxazole ring.

Uniqueness

The presence of both the methoxyphenyl and p-tolyl groups in 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity. These features distinguish it from other similar compounds and make it valuable for specific applications in research and industry.

Properties

CAS No.

51250-75-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-10,17H,11H2,1-2H3

InChI Key

HCBZXRTVCJMVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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